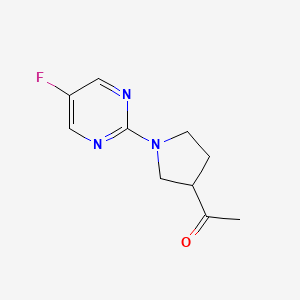

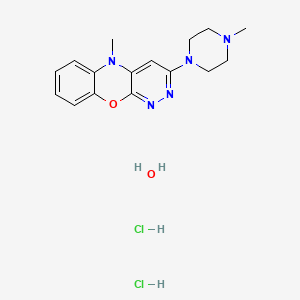

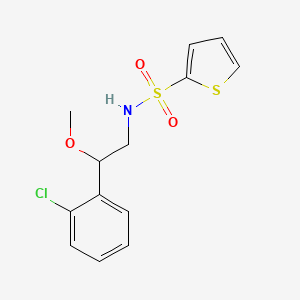

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fluoropyrimidines are a class of drugs that have been used in the treatment of cancer. They work by interfering with DNA synthesis, thus inhibiting the growth of cancerous cells . Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds usually involves complex chemical reactions. For instance, the synthesis of 1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol, a similar compound, is likely to involve several steps, including the introduction of the fluoropyrimidinyl group and the formation of the pyrrolidinol ring .Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrrolidine ring attached to a fluoropyrimidine group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving such compounds could be quite complex and would depend on the specific conditions and reagents used. It’s likely that different reactions would occur under acidic or basic conditions, or in the presence of various catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact molecular structure. For instance, they might vary in terms of solubility, melting point, and stability .Scientific Research Applications

Synthesis and Development of Antifungal Agents

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone has been explored in the synthesis of antifungal agents like voriconazole. The development of voriconazole involved the use of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, highlighting the importance of fluoropyrimidine derivatives in the synthesis of antifungal compounds (Butters et al., 2001).

P2X7 Antagonist for Mood Disorders

Research on P2X7 antagonists for the treatment of mood disorders utilized a similar chemical structure. These antagonists, including 1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl compounds, were tested for their receptor occupancy and selected for phase I clinical trials (Chrovian et al., 2018).

Synthesis of Heterocyclic Compounds

The compound has been used in synthesizing a variety of heterocyclic compounds, including pyrazolopyridines and pyrido fused systems. This illustrates its utility in creating diverse bicyclic systems important in pharmaceutical chemistry (Almansa et al., 2008).

Antimicrobial Activity Research

Studies have also explored the synthesis of related compounds for their antimicrobial activity. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone showed significant antimicrobial activity, indicating the potential of fluoropyrimidine derivatives in antimicrobial research (Salimon et al., 2011).

Advanced Organic Synthesis

The compound's structure is relevant in advanced organic synthesis. For example, research in this area involves the synthesis of compounds like methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, indicating the significance of fluoropyrimidines in complex organic synthesis processes (Huang et al., 2021).

Mechanism of Action

properties

IUPAC Name |

1-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O/c1-7(15)8-2-3-14(6-8)10-12-4-9(11)5-13-10/h4-5,8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHQAVAIIZQXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

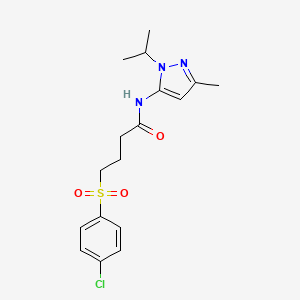

![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)